3-[1-(3-bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid -

3-[1-(3-bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

Catalog Number: EVT-3789479
CAS Number:
Molecular Formula: C19H15BrFNO2
Molecular Weight: 388.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(5-(4-Chlorophenyl)-3-(Ethoxycarbonyl)-2-Methyl-1H-pyrrol-1-yl)propanoic Acid

  • Compound Description: This compound serves as the primary subject of study in a paper focusing on the development and validation of an RP-HPLC method for analyzing its degradation and impurities under varying pH conditions. []
  • Relevance: Both this compound and 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid belong to the pyrrole class of compounds and share a similar core structure. Notably, both possess a propanoic acid substituent attached to the pyrrole ring, though they differ in the positions and nature of other substituents. []

4-((5-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic Acid

  • Compound Description: This compound, synthesized unexpectedly through a ring closure reaction, demonstrates antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []
  • Relevance: While this compound differs significantly in structure from 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid, both are highlighted in the context of antimicrobial research. This suggests potential interest in exploring a range of heterocyclic compounds, including substituted pyrroles and thiadiazoles, for antimicrobial properties. []

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: This compound's crystal structure, elucidated through X-ray diffraction, reveals a twisted conformation stabilized by various intermolecular interactions. []
  • Relevance: Although structurally distinct from 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid, this compound shares the presence of a 4-fluorophenyl substituent. This commonality, along with the focus on crystallographic analysis, highlights the significance of understanding the structural properties of compounds containing such substituents. []

3-[1-(4-Carbamoylphenyl)-5-Phenyl-1H-pyrrol-2-yl]propanoic Acids

  • Compound Description: This group of compounds was studied to determine the relationship between their electronic structure and their ability to inhibit S-nitrosoglutathione reductase (GSNOR). []
  • Relevance: These compounds are structurally similar to 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid, sharing a core structure consisting of a pyrrole ring with a propanoic acid substituent at position 2 and aryl substituents at positions 1 and 5. The research on these analogues emphasizes the importance of exploring the structure-activity relationship within this class of compounds for potential pharmacological applications. []

3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic Acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid

  • Compound Description: The unambiguous structures of these regioisomers were determined through single-crystal X-ray analysis, revealing distinct hydrogen bonding patterns and, in the case of the latter compound, an unusual mixed solvate crystal structure. []
  • Relevance: These compounds, while belonging to the pyrazole class, share the common feature of a propanoic acid substituent with 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid. Additionally, the presence of halogenated aryl substituents in both highlights the importance of these structural elements in medicinal chemistry. []

1-(4-Bromophenyl)-5-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-Methyl-1H-pyrazole

  • Compound Description: Synthesized via a green chemistry approach, this compound's molecular structure, characterized by weak interactions, was elucidated through spectroscopic, thermal, and X-ray crystallographic methods. []
  • Relevance: While belonging to a different heterocyclic class, this compound shares the 4-bromophenyl substituent with 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid. This commonality emphasizes the relevance of this substituent in designing and studying novel compounds. []

2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: The crystal structure of this compound, characterized by a T-shaped conformation, was determined through X-ray crystallography and revealed the presence of C—H⋯S and C—Br⋯π interactions influencing its packing. []
  • Relevance: This compound shares the 4-bromophenyl and 4-fluorophenyl substituents with 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid, highlighting the recurring use of these substituents in medicinal chemistry research. []

4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: The crystal structure of this compound was determined through X-ray crystallography. []
  • Relevance: This compound, similar to compound 7, also possesses the 4-bromophenyl and 4-fluorophenyl substituents found in 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid. This recurring theme emphasizes the continued interest in synthesizing and characterizing compounds containing these structural features for potential pharmaceutical applications. []

5-((Arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones

  • Compound Description: Designed as HIV-1 entry inhibitors, these compounds demonstrated potent antiviral activity by inhibiting both laboratory-adapted and primary HIV-1 strains, blocking cell-cell fusion, and disrupting gp41 six-helix bundle formation. []
  • Relevance: While this group of compounds belongs to a different heterocyclic class, the inclusion of aryl and 1H-pyrrol-2-yl substituents highlights a broader interest in exploring the biological activity of compounds containing such structural elements, similar to 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid. []

2-Amino-3-(1-(4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)-1H-1,2,3-triazol-4-yl)propanoic Acid

  • Compound Description: Synthesized and radiolabeled with 99mTc-tricarbonyl, this compound showed promise as a potential 5HT1A receptor ligand with favorable in vitro and in vivo stability, lipophilicity, and biodistribution profiles. []
  • Relevance: Although structurally distinct, the presence of a propanoic acid moiety in both this compound and 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid suggests a broader interest in exploring the properties of compounds containing this functional group for potential applications in medicinal chemistry. []

5-[(3-Fluorophenyl)(2-Hydroxy-6-Oxocyclohex-1-En-1-Yl)Methyl]-6-Hydroxy-1,3-Dimethylpyrimidine-2,4(1H,3H)-Dione

  • Compound Description: This compound, synthesized via a multicomponent reaction, had its molecular structure confirmed by spectroscopic methods and X-ray crystallography. []
  • Relevance: While this compound differs significantly in overall structure from 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid, both are highlighted in the context of synthetic organic chemistry research, suggesting a shared interest in developing and characterizing novel molecules. []

2-[4-Acetyl-5-methyl-5-(substituted phenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl Acetates

  • Compound Description: This series of nine novel 5-iodosalicylic acid-based 1,3,4-oxadiazoline derivatives were synthesized and characterized. Several of these compounds (6d, 6e, 6f, and 6h) showed promising in vitro cytotoxicity against human cancer cell lines KB and Hep-G2. []
  • Relevance: The presence of halogenated aryl substituents in these compounds, as well as the focus on biological activity, aligns with the research context of 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid, suggesting a shared interest in exploring the potential of compounds containing such structural features for medicinal applications. []

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐(1‐methyl‐1H‐tetrazol‐5‐yl)‐1(E),3‐[2‐14C]butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one

  • Compound Description: This compound, BMY-22089, was synthesized using a convergent approach incorporating [14C]Methyl iodide. []
  • Relevance: While structurally distinct from 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid, this compound's synthesis utilizes a halogenated aryl building block, highlighting the importance of such building blocks in medicinal chemistry. []

1-[5-(2-Fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438)

  • Compound Description: TAK-438 is a novel and potent potassium-competitive acid blocker (P-CAB) investigated for its potential in treating acid-related diseases. It exhibits a unique pharmacological profile and a slow dissociation rate from the H+,K+-ATPase, suggesting potential for longer-lasting inhibition of gastric acid secretion compared with other P-CABs. [, , ]
  • Relevance: TAK-438 shares the core structure of a substituted pyrrole with 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid. The presence of halogenated aryl substituents in both compounds highlights their significance in pharmaceutical research. [, , ]

5-Chloro-1-(4-fluorophenyl)-3-(1(2-(2-imidazolidinon-1-yl)ethyl)-4-piperidyl)-1H-indole

  • Compound Description: This compound, exhibiting selective dopamine receptor blocking activity, is proposed for treating mental illnesses, particularly in improving sleep quality and relaxing negative symptoms in schizophrenia. []
  • Relevance: The presence of a halogenated aryl substituent (4-fluorophenyl) in this compound, similar to 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid, underscores the importance of this structural feature in designing compounds with potential central nervous system activity. []

(4R-cis)-6-[2-[3-Phenyl-4-(phenylcarbamoyl)-2-(4-fluorophenyl)-5-(1-methylethyl)-pyrrol-1-yl]ethyl]-2,2-dimethyl-[1,3]-dioxane-4-yl]acetic Acid Tert-Butyl Ester

  • Compound Description: This compound serves as a valuable pharmaceutical intermediate in the synthesis of atorvastatin, a drug used to lower cholesterol levels. []
  • Relevance: This compound and 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid share a common pyrrole core structure. They both feature a 4-fluorophenyl substituent on the pyrrole ring, highlighting the importance of this group in pharmaceutical development. []

[R-(R*,R*)]-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-heptanoic Acid (Atorvastatin)

  • Compound Description: This compound, known as atorvastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial in cholesterol biosynthesis. Atorvastatin is widely used to treat hyperlipidemia and cardiovascular diseases. []
  • Relevance: Atorvastatin and 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid share a common pyrrole core structure. Both feature a 4-fluorophenyl substituent on the pyrrole ring, emphasizing the relevance of this moiety in pharmaceutical research. []

2,5-Bis(pyrazolyl)-1,3,4-oxadiazoles

  • Compound Description: This series of compounds was synthesized and evaluated for their α-glucosidase inhibitory potential. Compounds 5a and 5c demonstrated potent inhibitory activity. Molecular docking and computational studies provided insights into their structure-activity relationships. []
  • Relevance: While structurally distinct from 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid, this research highlights the exploration of various heterocyclic systems for their potential in developing new therapeutic agents. []

19. {2-[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetic Acid Hydrazide Derivatives* Compound Description: This study focuses on synthesizing a series of {2-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetic acid hydrazide derivatives. Various reactions were employed, including condensation, cyclization, and substitution reactions, to generate diverse derivatives. []* Relevance: Although structurally different from 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid, the utilization of a 4-bromophenyl substituent in this research highlights the importance of this group in designing and synthesizing bioactive molecules. []

20. [4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid, (3S)-3-Morpholinylmethyl Ester (BMS-599626)* Compound Description: BMS-599626 is a selective and orally bioavailable dual human epidermal growth factor receptor (HER)1/HER2 kinase inhibitor. It exhibits potent biochemical activity and in vivo efficacy in HER1 and HER2-driven tumor models, leading to its selection as a clinical candidate for solid tumor treatment. []* Relevance: This research, though focusing on a different target and class of compounds, highlights the importance of exploring diverse chemical structures, including those containing halogenated aryl groups like in 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid, for potential anticancer activity. []

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739)

  • Compound Description: Identified as a selective nonpeptide neurotensin receptor type 2 (NTS2) compound, NTRC-739 represents a potential lead for developing novel analgesics, particularly for conditions like peripheral neuropathies. []
  • Relevance: Though structurally distinct, the presence of a 4-fluorophenyl group in both NTRC-739 and 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid highlights the relevance of this substituent in pharmaceutical research, particularly in designing compounds targeting the nervous system. []

2-Acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide (18) and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (19)

  • Compound Description: Identified as novel impurities during the synthesis of an atorvastatin intermediate, these compounds were characterized by spectral techniques (IR, NMR, mass spectrometry) to ensure the quality and purity of the target drug substance. []
  • Relevance: The presence of a 4-fluorophenyl substituent in these impurities, similar to 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid, underlines the significance of this moiety in the context of pharmaceutical development and quality control. []

Trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones

  • Compound Description: A series of these compounds, along with their corresponding dihydroxy acids, were synthesized and evaluated for their ability to inhibit HMG-CoA reductase. The research revealed that introducing substituents at the 3- and 4-positions of the pyrrole ring significantly enhanced inhibitory potency. []
  • Relevance: These compounds are structurally related to 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid, sharing the core structure of a substituted pyrrole ring. This research highlights the importance of exploring structure-activity relationships within this class of compounds for potential therapeutic applications, particularly in the context of hypercholesterolemia. []

N-Benzothiazol-2-yl Benzamide Derivatives

  • Compound Description: This research involved the design, synthesis, and evaluation of novel N-benzothiazol-2-yl benzamide derivatives as potential allosteric activators of human glucokinase. The study aimed to develop new therapeutic agents for treating type 2 diabetes. []
  • Relevance: While belonging to a different class of compounds, this research, like the investigations involving 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid, emphasizes the exploration of novel chemical entities for their potential in addressing unmet medical needs. []

(3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1H-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid (BMS-644950)

  • Compound Description: BMS-644950 is a rationally designed, orally efficacious HMG-CoA reductase inhibitor with a reduced potential for myotoxicity compared to other statins. This compound exhibits a favorable pharmacological profile, suggesting a potentially improved therapeutic window for treating hypercholesterolemia. []
  • Relevance: Although structurally distinct from 3-[1-(3-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid, BMS-644950 shares the presence of a 4-fluorophenyl substituent and its development emphasizes the importance of exploring novel chemical entities for treating hypercholesterolemia while addressing the limitations of existing therapies. []

Properties

Product Name

3-[1-(3-bromophenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

IUPAC Name

3-[1-(3-bromophenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid

Molecular Formula

C19H15BrFNO2

Molecular Weight

388.2 g/mol

InChI

InChI=1S/C19H15BrFNO2/c20-14-2-1-3-17(12-14)22-16(9-11-19(23)24)8-10-18(22)13-4-6-15(21)7-5-13/h1-8,10,12H,9,11H2,(H,23,24)

InChI Key

BZIYMRZMIRQVMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.